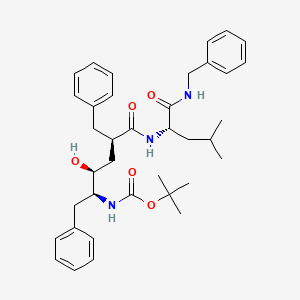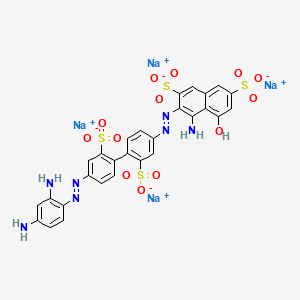
4-Amino-3-((4'-((2,4-diaminophenyl)azo)-2,2'-disulpho(1,1'-biphenyl)-4-yl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 280-243-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-243-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods: Industrial production of EINECS 280-243-9 is carried out on a larger scale, often involving continuous processes to maximize efficiency. The production methods are optimized to reduce costs and environmental impact while maintaining high standards of quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 280-243-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 280-243-9 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 280-243-9 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
EINECS 280-243-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it plays a role in studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a component in drug development. In industry, it is utilized in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of EINECS 280-243-9 involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The detailed mechanism depends on the particular application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to EINECS 280-243-9 include other substances listed in the EINECS inventory that share structural or functional characteristics. These compounds may have similar applications and properties but differ in specific aspects such as reactivity or stability.
Uniqueness: EINECS 280-243-9 is unique due to its specific chemical structure and properties, which make it suitable for particular applications. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds.
Propriétés
Numéro CAS |
83221-65-2 |
|---|---|
Formule moléculaire |
C28H19N7Na4O13S4 |
Poids moléculaire |
881.7 g/mol |
Nom IUPAC |
tetrasodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H23N7O13S4.4Na/c29-14-1-6-21(20(30)9-14)34-32-15-2-4-18(23(10-15)50(40,41)42)19-5-3-16(11-24(19)51(43,44)45)33-35-28-25(52(46,47)48)8-13-7-17(49(37,38)39)12-22(36)26(13)27(28)31;;;;/h1-12,36H,29-31H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
Clé InChI |
WZSZEMOUAWCYJY-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1N)N)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



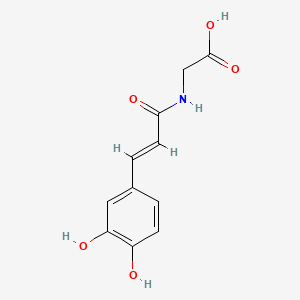
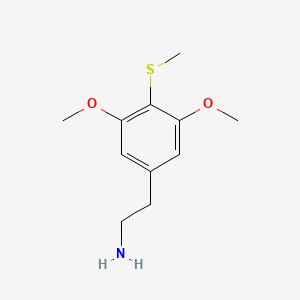


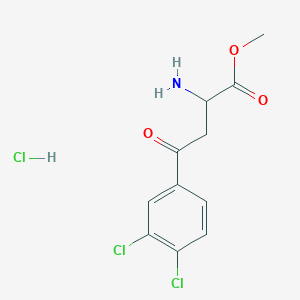
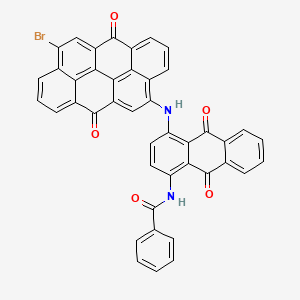

![Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate](/img/structure/B12772267.png)



